Camptothecin is a pyranoindolizinoquinoline that is pyrano[3',4':6,7]indolizino[1,2-b]quinoline which is substituted by oxo groups at positions 3 and 14, and by an ethyl group and a hydroxy group at position 4 (the S enantiomer). It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antineoplastic agent, a genotoxin and a plant metabolite. It is a pyranoindolizinoquinoline, a tertiary alcohol, a delta-lactone and a quinoline alkaloid.
Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata. This compound selectively inhibits the nuclear enzyme DNA topoisomerase, type I. Several semisynthetic analogs of camptothecin have demonstrated antitumor activity.
Camptothecin
CAS No.: 251316-95-7
VCID: VC21543279
Molecular Formula: C32H39N3O10
Molecular Weight: 625.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Camptothecin is a naturally occurring alkaloid compound isolated from the bark and stem of Camptotheca acuminata, a tree native to China. It was first discovered in 1966 by M. E. Wall and M. C. Wani during a systematic screening of natural products for anticancer drugs . Camptothecin is known for its potent antitumor activity, particularly against leukemia and various solid tumors, by inhibiting the nuclear enzyme DNA topoisomerase I . Clinical Use and DerivativesDespite its anticancer activity, camptothecin's clinical use is limited due to its low solubility and adverse effects, such as bone marrow suppression and gastrointestinal toxicity . To overcome these limitations, several derivatives have been developed, including topotecan, irinotecan, belotecan, and trastuzumab deruxtecan, which are used in cancer chemotherapy . BiosynthesisThe biosynthesis of camptothecin involves the production of strictosidine through a condensation reaction between tryptamine from the shikimate pathway and secologanin from either the mevalonate or non-mevalonate pathway. Strictosidine undergoes intermolecular cyclization to produce strictosamide, which is then converted to camptothecin through a series of oxidation reactions . Recent Advances in Camptothecin FormulationsRecent research has focused on improving the solubility and bioavailability of camptothecin through nano-formulations. These formulations have shown promising anticancer activity in vitro and in vivo by enhancing drug delivery and reducing systemic toxicity . Adverse Effects and ToxicityCamptothecin's adverse effects include bone marrow suppression, gastrointestinal toxicity, hemorrhagic cystitis, hair loss, diarrhea, nausea, and vomiting . The acute oral toxicity in mice is reported to be 50.1 mg/kg . Data Table: Key Features of Camptothecin
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CAS No. | 251316-95-7 | ||||||||||||||||
Product Name | Camptothecin | ||||||||||||||||
Molecular Formula | C32H39N3O10 | ||||||||||||||||
Molecular Weight | 625.7 g/mol | ||||||||||||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid | ||||||||||||||||
Standard InChI | InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 | ||||||||||||||||
Standard InChIKey | PPJJNRMPWUVGHL-MHZLTWQESA-N | ||||||||||||||||
Isomeric SMILES | C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] | ||||||||||||||||
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | ||||||||||||||||
Canonical SMILES | C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] | ||||||||||||||||
Melting Point | 275-277 °C | ||||||||||||||||
Synonyms | camptothecin;Camptothecine;(S)-(+)-Camptothecin;7689-03-4;(+)-Camptothecine;d-Camptothecin;20(S)-Camptothecine;(+)-Camptothecin;21,22-Secocamptothecin-21-oicacidlactone;Campathecin;(S)-Camptothecin;20(S)-Camptothecin;Camptothecine(8CI);Camptothecine(S,+);NSC94600;CHEMBL65;UNII-XT3Z54Z28A;MLS000766223;XT3Z54Z28A;CHEBI:27656;VSJKWCGYPAHWDS-FQEVSTJZSA-N;Camptothecin,Camptothecaacuminata;NSC-94600;(4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;Camptothecinderivative | ||||||||||||||||
Reference | Array Reaper et al. Selective killing of ATM or p53 deficient cancer cells through inhibition of ATR. Nature Chemical Biology, doi: 10.1038/nchembio.573, published online 11 April 2011 http://www.nature.com/naturechemicalbiology Huo et al. Mechanochemical bond scission for the activation of drugs. Nature Chemistry, doi: 10.1038/s41557-020-00624-8, published online 29 January 2021 |
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PubChem Compound | 95565908 | ||||||||||||||||
Last Modified | Jul 19 2023 |
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